(4-Ethylbenzyl)(4-methoxybenzyl)amine
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Overview
Description
(4-Ethylbenzyl)(4-methoxybenzyl)amine is an organic chemical compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylbenzyl)(4-methoxybenzyl)amine typically involves the reaction of 4-ethylbenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
(4-Ethylbenzyl)(4-methoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, toluene
Bases: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Corresponding aldehydes or ketones
Reduction: Amine derivatives
Substitution: Various substituted amine compounds
Scientific Research Applications
(4-Ethylbenzyl)(4-methoxybenzyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylbenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxybenzylamine): A primary amine used in organic synthesis and biological research.
(4-Ethylbenzylamine): Another amine compound with similar structural features but different functional properties.
Uniqueness
(4-Ethylbenzyl)(4-methoxybenzyl)amine is unique due to its combination of the 4-ethylbenzyl and 4-methoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16/h4-11,18H,3,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOHMHDHUUKDHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357970 |
Source
|
Record name | STK232545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423735-26-6 |
Source
|
Record name | STK232545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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